An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide
An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide
CAS Registry Number: 149099-00-3
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide is a chiral molecule of interest in organic synthesis and potential drug discovery. This guide provides a comprehensive overview of its known chemical and physical properties. Due to the limited publicly available data specific to this compound, this document also presents a scientifically grounded, proposed synthetic route, leveraging established asymmetric synthesis protocols. Furthermore, potential avenues for research and application are discussed, based on the structural motifs present in the molecule, such as the chiral diol and the N-methoxy amide functionalities. This guide aims to serve as a foundational resource for researchers and professionals interested in exploring the synthesis and potential utility of this compound.
Introduction
(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide is a substituted propionamide characterized by a stereochemically defined diol and an N-methoxy-N-methyl amide (Weinreb amide) functional group. The presence of these functionalities in a chiral framework suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological evaluation. The Weinreb amide moiety is a well-established precursor for the synthesis of ketones and aldehydes, offering a controlled and selective method for carbon-carbon bond formation.[1] The vicinal diol is a common structural feature in many biologically active natural products and pharmaceuticals. This guide will consolidate the known information and propose a logical framework for the further investigation of this compound.
Chemical and Physical Properties
Currently, detailed experimental data for (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide is scarce. The available information is primarily from chemical suppliers and databases. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 149099-00-3 | Generic Chemical Supplier Data |
| Molecular Formula | C₆H₁₃NO₄ | |
| Molecular Weight | 163.17 g/mol | |
| Appearance | Pale Yellow Oil | Generic Chemical Supplier Data |
| Primary Application | Useful in organic synthesis | Generic Chemical Supplier Data |
Proposed Enantioselective Synthesis
To date, a specific, peer-reviewed synthesis for (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide has not been published. However, a plausible and efficient enantioselective route can be proposed based on well-established synthetic methodologies. The proposed pathway involves two key steps: the Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester, followed by the formation of the Weinreb amide.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (2R)-Methyl 2,3-dihydroxy-2-methylpropanoate via Sharpless Asymmetric Dihydroxylation
This step utilizes the well-established Sharpless asymmetric dihydroxylation to introduce the vicinal diol with a defined stereochemistry.[2][3][4][5][6]
-
To a stirred solution of tert-butanol and water (1:1, 50 mL) at room temperature, add AD-mix-α (1.4 g per mmol of alkene).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring until the two phases become clear.
-
Add methyl methacrylate (1.0 equiv.) to the cooled reaction mixture.
-
Continue stirring at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature, stirring for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (2R)-Methyl 2,3-dihydroxy-2-methylpropanoate.
Step 2: Synthesis of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide via Weinreb Amide Formation
This two-part step first involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of the Weinreb amide.[1][7][8]
Part A: Hydrolysis of the Ester
-
Dissolve (2R)-Methyl 2,3-dihydroxy-2-methylpropanoate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2S)-2,3-Dihydroxy-2-methylpropanoic acid. Note the change in stereochemical descriptor from (R) to (S) is due to a change in Cahn-Ingold-Prelog priority rules, not an inversion of stereochemistry.
Part B: Weinreb Amide Formation
-
Dissolve (2S)-2,3-Dihydroxy-2-methylpropanoic acid (1.0 equiv.) in dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) and Hydroxybenzotriazole (HOBt) (1.2 equiv.).
-
Add a non-nucleophilic base such as triethylamine (2.5 equiv.) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide.
Potential Research Applications
The unique structural features of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide suggest several potential areas for future research.
Caption: Potential research avenues for the target compound.
Chiral Building Block in Asymmetric Synthesis
The presence of a stereodefined diol makes this compound a valuable chiral synthon. It can be used in the synthesis of complex natural products and pharmaceuticals where the diol functionality is a key structural element. The Weinreb amide provides a handle for further elaboration of the carbon skeleton.
Precursor for Bioactive α-Hydroxy Ketones
The Weinreb amide functionality can be readily converted to a ketone by reaction with an organometallic reagent.[1] This would provide access to a range of chiral α-hydroxy ketones, which are known to possess diverse biological activities.[9] This opens up possibilities for the synthesis of novel bioactive compounds.
Investigation of Biological Activity
Molecules containing diol and amide functionalities have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[10][11][12] Given the structural similarity to these classes of compounds, (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide and its derivatives warrant investigation for their potential pharmacological effects. The α-hydroxy acid motif is also found in compounds used in various dermatological applications.[13][14]
Conclusion
(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide is a chiral molecule with significant potential in organic synthesis and medicinal chemistry. While specific data on this compound remains limited, this guide provides a comprehensive summary of its known properties and a robust, scientifically-backed proposal for its enantioselective synthesis. The outlined potential research applications aim to stimulate further investigation into the utility of this compound as a versatile chiral building block and a potential lead for the development of novel bioactive agents. The detailed hypothetical protocols offer a starting point for researchers to begin their exploration of this promising molecule.
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